molecular formula C6H12N2O3 B7553117 2-(3-Aminobutanoylamino)acetic acid

2-(3-Aminobutanoylamino)acetic acid

Cat. No.: B7553117
M. Wt: 160.17 g/mol
InChI Key: VDAAZNDUFIYGCV-UHFFFAOYSA-N
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Description

2-(3-Aminobutanoylamino)acetic acid is a non-proteinogenic amino acid derivative featuring an acetic acid backbone substituted with a 3-aminobutanoylamino group. This structure combines both amide and amino functionalities, making it relevant in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(3-aminobutanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(7)2-5(9)8-3-6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAAZNDUFIYGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-(3-Aminobutanoylamino)acetic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
This compound C6H11N3O3 173.17 (calc.) Acetic acid, amide, primary amine Linear aliphatic chain with amino-amide N/A
2-(Acetylamino)-3,3-dimethylbutanoic acid C8H15NO3 173.21 Acetic acid, acetamide, dimethyl Branched alkyl chain, high purity (99%)
L-2-Aminobutyric acid C4H9NO2 119.12 α-Amino acid, carboxylic acid Simple amino acid, used in pharma
2-(3-Hydroxybenzylamino)acetic acid C9H11NO3 181.19 Acetic acid, aryl amino, hydroxyl Aromatic substituent, monoclinic crystal
2-(3-Aminooxetan-3-yl)acetic acid C5H9NO3 131.13 Oxetane ring, amino, carboxylic acid Cyclic structure, steric strain
2-Amino-3-hydroxybutanoic acid C4H9NO3 119.12 β-Hydroxy, α-amino acid Hydroxyl group, chiral center

Physicochemical Properties

  • Solubility: L-2-Aminobutyric acid () is water-soluble due to its zwitterionic nature, whereas 2-(Acetylamino)-3,3-dimethylbutanoic acid () likely has reduced solubility due to hydrophobic dimethyl groups.
  • Acidity: The presence of electron-withdrawing groups (e.g., nitro in ) increases acidity, while amino groups (e.g., in this compound) may buffer the pH.

Research Findings and Trends

  • Steric Effects: Cyclic analogs like 2-(3-Aminooxetan-3-yl)acetic acid exhibit enhanced rigidity and metabolic resistance compared to linear chains in this compound .
  • Synthetic Efficiency : High-yield routes for branched compounds () contrast with the lower yields of aromatic derivatives (e.g., ), emphasizing the challenge of introducing electron-deficient substituents.

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